2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide
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Overview
Description
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide typically involves the condensation of 6-ethoxy-1H-benzimidazole-2-thiol with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival, such as tRNA (Guanine37-N1)-methyltransferase (TrmD). This inhibition disrupts protein synthesis, leading to bacterial cell death . In anticancer research, the compound may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide can be compared with other benzimidazole derivatives, such as:
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide: This compound has similar antimicrobial properties but differs in its substitution pattern, which may affect its biological activity.
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine: This derivative has been studied for its potential use in treating parasitic infections.
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide: Known for its enhanced thermal stability, making it suitable for industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-8-4-5-9-10(6-8)15-12(14-9)18-7-11(16)13-2/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJFDXBQFEVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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